(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is a chemical compound with the CAS Number 1816253-32-3. This compound belongs to the class of quinoxaline derivatives, which are notable for their diverse biological activities. Quinoxalines and their derivatives have been studied extensively for their potential therapeutic applications, particularly in oncology and neuropharmacology .
The compound is classified under organic compounds containing nitrogen heterocycles, specifically within the broader category of bicyclic aromatic heterocycles known as quinoxalines. Quinoxalines have gained attention due to their pharmacological properties and are often synthesized for use in medicinal chemistry . The presence of a bromine atom and a keto group in this specific derivative enhances its reactivity and potential biological activity.
The synthesis of (S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can be achieved through several methods involving the reaction of o-phenylenediamine with various aryl bromomethyl ketones. This method typically involves the following steps:
The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) to ensure the progression of reactions and purity of products. Recrystallization from suitable solvents like ethanol may be employed to purify the final product .
The molecular formula for (S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is C11H12BrN2O3. The structure features a tetrahydroquinoxaline ring system with a methyl ester functional group and a bromine atom at position 7.
Key structural data includes:
(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can undergo various chemical reactions typical for quinoxaline derivatives:
These reactions are significant for further derivatization and exploration of biological activities .
The mechanism of action for (S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate remains an area of active research. Preliminary studies suggest that quinoxaline derivatives may interact with various biological targets such as enzymes or receptors involved in cancer pathways or neurodegenerative diseases.
The proposed mechanism involves:
Relevant analyses such as thermal stability tests and solubility assessments are crucial for understanding its practical applications .
(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate has potential applications in medicinal chemistry as:
Research continues into optimizing its structure for enhanced efficacy against specific biological targets .
The synthesis of (S)-methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (C₁₁H₁₁BrN₂O₃, MW 299.12 g/mol) typically begins with functionalized aryl halide precursors, leveraging the reactivity of brominated aniline derivatives [5]. A representative four-step route initiates with ortho-bromo-nitroaniline intermediates undergoing Pd-catalyzed carbonylation to install the methyl ester functionality. This is followed by iron-mediated reduction of the nitro group, yielding the diamine intermediate essential for cyclization .
The tetrahydroquinoxaline core formation represents the critical stage, achieved through acid-catalyzed cyclocondensation with ethyl glyoxylate. This reaction proceeds via imine formation followed by intramolecular amidation, generating the bicyclic lactam structure [9]. Final stereoselective alkylation at the C2 position employs methyl bromoacetate under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃), yielding the target compound after silica gel purification. Key process parameters include rigorous temperature control (0-5°C during alkylation) and nitrogen atmosphere maintenance to prevent oxidation .
Recent optimizations have significantly improved the bromination regioselectivity in early synthetic stages. Directed ortho-metalation (DoM) techniques using n-butyllithium and (−)-sparteine chiral mediators enable selective bromination at the 7-position, achieving >85% regiochemical purity. Subsequent kinetic studies reveal pseudo-first-order behavior for the cyclocondensation step (k = 2.01×10⁻⁴ s⁻¹ at 115°C), with the overall optimized route delivering the target compound in 42% yield over four steps [9].
Table 1: Comparative Analysis of Aryl Halide-Based Synthetic Routes
Synthetic Route | Key Step Conditions | Overall Yield (%) | Purity (HPLC) | Reaction Time |
---|---|---|---|---|
Pd-Carbonylation Route | Pd(OAc)₂, CO, MeOH, 80°C | 42 | >98% | 48 hours |
Ullmann Coupling Pathway | CuI, trans-1,2-diaminocyclohexane | 38 | >95% | 72 hours |
Microwave-Assisted Route | DMF, 150°C, 300W | 51 | >97% | 2 hours |
Sustainable synthesis of the target compound has advanced significantly through solvent reduction strategies, catalyst innovation, and energy-efficient activation methods [4] [9]. The implementation of aqueous micellar catalysis replaces traditional dipolar aprotic solvents (DMF, NMP) with TPGS-750-M surfactant solutions (2 wt% in water). This system facilitates the cyclocondensation step at 60°C with complete conversion in 8 hours, reducing process mass intensity (PMI) by 68% while eliminating halogenated solvent waste [9].
Heterogeneous catalyst systems demonstrate exceptional sustainability profiles. Zinc ferrite nanoparticles (ZnFe₂O₄, 5 mol%) enable quinoxaline ring formation under solvent-free conditions at 80°C with 89% yield. The magnetic catalyst undergoes facile recovery (>95% recovery efficiency) and retains activity over seven cycles with no detectable metal leaching (ICP-MS detection limit 0.1 ppm) [9]. Similarly, alumina-supported molybdophosphovanadate catalysts (CuH₂PMo₁₁VO₄₀/Al₂O₃) facilitate one-pot syntheses with 80-92% yield at ambient temperature while reducing energy consumption by 40% compared to thermal methods [9].
Energy minimization approaches include microwave-assisted tandem reactions where bromination-cyclization-esterification sequences occur in a single reactor. Optimized conditions (150W, 110°C, 30 min) achieve 76% yield with 98% purity, reducing energy input by 15-fold versus conventional heating [4]. Photoredox protocols utilizing [Ir(ppy)₃] photocatalysts enable visible-light-driven decarboxylative alkylations at room temperature, eliminating high-temperature steps while maintaining excellent stereoretention (98% ee) [9].
Process mass balance analysis reveals that waste stream valorization of copper-rich mother liquors through electrochemical recovery achieves 92% metal reclamation. Additionally, solvent recovery via nanofiltration membranes (STARMEM™ 240) achieves 95% methanol reuse in esterification steps, contributing to an overall E-factor reduction from 32 to 7.8 [4] [9].
Table 3: Green Chemistry Metrics Comparison
Green Protocol | PMI | E-Factor | Energy Use (kJ/mol) | Solvent Intensity (kg/kg) | CO₂ eq (kg/kg) |
---|---|---|---|---|---|
Traditional Synthesis | 86 | 32 | 1,850 | 56 | 64 |
Micellar Catalysis | 28 | 7.1 | 980 | 12 | 21 |
MW-Assisted Tandem Process | 41 | 9.8 | 320 | 22 | 18 |
Photoredox Flow Process | 33 | 6.3 | 410 | 15 | 14 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1